N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound featuring a benzimidazole and tetrazole moiety linked through a cyclohexane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of 2-methyl-1H-benzimidazole: This can be synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Cyclohexanecarboxamide Formation: The intermediate is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the carboxamide linkage.
Tetrazole Introduction: Finally, the tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted benzimidazole and tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the tetrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar chemical properties.
1H-tetrazole: The parent compound of the tetrazole moiety.
Cyclohexanecarboxamide: A simpler carboxamide derivative.
Uniqueness
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H23N7O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H23N7O/c1-14-21-15-7-3-4-8-16(15)24(14)12-11-19-17(26)18(9-5-2-6-10-18)25-13-20-22-23-25/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,26) |
InChI Key |
GJUCVASGLSSTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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